Tetraammineplatinum(II) nitrate

Catalog No.
S578708
CAS No.
20634-12-2
M.F
H12N6O6Pt
M. Wt
387.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraammineplatinum(II) nitrate

CAS Number

20634-12-2

Product Name

Tetraammineplatinum(II) nitrate

IUPAC Name

azane;platinum(2+);dinitrate

Molecular Formula

H12N6O6Pt

Molecular Weight

387.22 g/mol

InChI

InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2

InChI Key

RBAKORNXYLGSJB-UHFFFAOYSA-N

SMILES

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2]

Synonyms

tetraamine platinum, tetraammineplatinum(II), tetraammineplatinum(II) chloride, tetraammineplatinum(II) hydroxide, tetraammineplatinum(II) iodide, tetraammineplatinum(II) nitrate, tetraammineplatinum(II) perchlorate

Canonical SMILES

N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2]

The exact mass of the compound Tetraammineplatinum(II) nitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraammineplatinum(II) nitrate (CAS: 20634-12-2), formulated as [Pt(NH3)4](NO3)2, is a highly soluble, halogen-free coordination complex utilized primarily as a premium platinum precursor in heterogeneous catalyst manufacturing and advanced materials deposition. Unlike traditional halide-containing salts, it features a clean thermal decomposition profile (typically around 262 °C) that yields high-purity platinum metal alongside volatile ammonia and nitrogen oxide byproducts [1]. Its excellent aqueous solubility and compatibility with a wide range of oxide and carbonaceous supports make it a cornerstone material for incipient wetness impregnation (IWI), atomic layer deposition (ALD), and the synthesis of single-atom catalysts where precise control over metal dispersion and support surface chemistry is paramount [2].

Substituting Tetraammineplatinum(II) nitrate with more common precursors like chloroplatinic acid (H2PtCl6) or tetraammineplatinum(II) chloride fundamentally alters the chemical environment of the final material. Halide-containing substitutes introduce residual chlorides that strongly adsorb onto catalyst supports (such as alumina or titania), altering their local acidity, poisoning active metal sites, and inhibiting critical metal-promoter interactions[1] [2]. Conversely, substituting with organic-soluble precursors like platinum(II) acetylacetonate necessitates the use of volatile organic solvents and risks leaving carbonaceous residues during calcination. For procurement and process engineers, failing to specify the nitrate salt can result in irreversible catalyst deactivation, lower intrinsic reaction rates, and the need for harsher, higher-temperature calcination steps that induce premature platinum sintering.

Prevention of Halide-Induced Active Site Blocking

When synthesizing Ba-mediated Pt/TiO2 catalysts, the choice of platinum precursor directly dictates the formation of critical metal-promoter active sites. Using Tetraammineplatinum(II) nitrate allows for the unhindered formation of Ba-O-Pt linkages, yielding a catalyst that achieves up to 78.3% formaldehyde conversion at room temperature. In direct contrast, utilizing chloroplatinic acid (H2PtCl6) introduces residual chlorides that chemically block these interactions, resulting in a catalyst that shows no promoter-driven enhancement and performs at a significantly lower baseline level[1].

Evidence DimensionIntrinsic reaction rate (HCHO oxidation)
Target Compound Data3.8-fold increase in intrinsic reaction rate (with promoter)
Comparator Or BaselineChloroplatinic acid (H2PtCl6) (0-fold increase; promoter effect blocked)
Quantified Difference3.8x higher reaction rate due to unblocked Ba-O-Pt site formation
ConditionsCo-impregnation of 1 wt% Pt and Ba onto TiO2, tested for low-temperature HCHO oxidation

For procurement teams sourcing precursors for advanced environmental catalysts, selecting the nitrate salt is mandatory to realize the performance gains of alkaline earth promoters.

Clean Thermal Decomposition for High-Purity Platinum Deposition

A critical procurement metric for platinum precursors is the thermal budget required to achieve pure metal deposition without leaving catalytic poisons. Tetraammineplatinum(II) nitrate undergoes complete thermal decomposition at approximately 262 °C, releasing only volatile ammonia and nitrogen oxides [1]. This is significantly lower than the calcination temperatures often required to fully burn off carbonaceous residues from organic-soluble precursors like platinum(II) acetylacetonate, and it fundamentally avoids the corrosive solid chloride residues left by platinum(II) chloride or chloroplatinic acid.

Evidence DimensionDecomposition temperature and solid residue
Target Compound DataComplete decomposition at ~262 °C with 0% solid halide/carbon residue
Comparator Or BaselinePlatinum(II) acetylacetonate / Chloroplatinic acid
Quantified DifferenceElimination of carbon/halide residues at sub-300 °C processing temperatures
ConditionsThermal calcination in air or inert atmospheres during catalyst activation

Lower decomposition temperatures prevent premature platinum nanoparticle sintering, ensuring higher active surface area and eliminating the need for aggressive, energy-intensive post-treatments.

Preservation of Support Surface Chemistry during Aqueous Impregnation

The chemical nature of the precursor dictates how it interacts with the catalyst support during incipient wetness impregnation. Tetraammineplatinum(II) nitrate enables purely coordinative or electrostatic deposition of platinum onto supports like gamma-alumina without altering the native surface chemistry [1]. Conversely, chloroplatinic acid drives strong, irreversible adsorption of chloride ions onto the support, which shifts the local pH, alters acid/base binding sites, and can lead to long-term corrosion in industrial reactor beds.

Evidence DimensionSupport surface modification (halide adsorption)
Target Compound DataHalide-free deposition preserving native support acidity/basicity
Comparator Or BaselineChloroplatinic acid (H2PtCl6)
Quantified DifferenceAvoidance of high residual chloride uptake (which often exceeds 1 wt% with H2PtCl6)
ConditionsAqueous incipient wetness impregnation on basic or amphoteric oxide supports (e.g., Al2O3, CeO2)

Maintaining the native surface chemistry of the support is critical for bifunctional catalysts, making this precursor the preferred choice for complex, multi-component catalytic systems.

Aqueous Processability for Green Manufacturing Workflows

Industrial scale-up of catalyst manufacturing heavily favors aqueous processes over solvent-based methods due to safety, cost, and environmental regulations. Tetraammineplatinum(II) nitrate is highly soluble in water, allowing for straightforward aqueous incipient wetness impregnation and eliminating the need for volatile organic compounds (VOCs)[1]. In contrast, alternative halide-free precursors like platinum(II) acetylacetonate require organic solvents (e.g., toluene, chloroform) or complex polyol processes, significantly increasing waste management costs and complicating facility compliance.

Evidence DimensionSolvent requirement for impregnation
Target Compound Data100% aqueous solubility for zero-VOC processing
Comparator Or BaselinePlatinum(II) acetylacetonate (Pt(acac)2)
Quantified DifferenceComplete elimination of organic solvent usage in the primary deposition step
ConditionsIndustrial-scale batch preparation of supported platinum nanoparticles

Enables drop-in compatibility with existing water-based industrial impregnation lines while drastically reducing solvent procurement and disposal costs.

Automotive and Environmental Catalysis (Low-Temperature Oxidation)

Driven by the evidence that halide-free precursors prevent the blocking of critical metal-promoter interactions, Tetraammineplatinum(II) nitrate is the optimal choice for synthesizing advanced oxidation catalysts (e.g., Ba-mediated Pt/TiO2). It is highly recommended for applications requiring low-temperature formaldehyde or carbon monoxide oxidation, where residual chlorides from traditional precursors would severely depress the intrinsic reaction rate[1].

Fuel Cell Electrocatalysts (ORR)

In the manufacturing of hybrid Pt/M-N-C or Pt/C electrocatalysts for the oxygen reduction reaction (ORR), maintaining a high electrochemically active surface area is paramount. The clean thermal decomposition of this nitrate precursor ensures that no corrosive halide residues are left behind to degrade the carbon support or poison the active platinum sites during long-term electrochemical cycling [2].

Single-Atom and Ultra-Small Nanoparticle Catalysts

For the synthesis of ultra-small platinum nanoparticles dispersed on hierarchical zeolites or metal-organic frameworks, the aqueous solubility and clean ligand burn-off of Tetraammineplatinum(II) nitrate are critical. It allows for precise ion-exchange and wet impregnation without the carbonaceous residues associated with organometallic precursors, ensuring maximal atomic utilization[3].

Related CAS

16455-68-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (61.48%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (32.59%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (94.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (61.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (61.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (61.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

20634-12-2

Wikipedia

Tetraammineplatinum(II) nitrate

Dates

Last modified: 08-15-2023

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